molecular formula C14H15NO2S B189503 4-Methyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 80-28-4

4-Methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B189503
CAS No.: 80-28-4
M. Wt: 261.34 g/mol
InChI Key: SIPGNSRRMHEOSA-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylphenyl)benzenesulfonamide is an organic sulfonamide compound of significant interest in fundamental crystal engineering and materials science research. This compound serves as a valuable model system for studying intermolecular interactions, particularly the role of hydrogen bonding in molecular crystal formation . Its molecular structure features two aromatic rings, a benzene ring and a toluene ring, connected via a sulfonamide group linker; crystallographic studies determine the dihedral angle between these rings to be 49.7°, which influences the molecule's overall conformation and packing behavior . In the crystalline state, this molecule forms characteristic inversion dimers through pairs of N–H···O hydrogen bonds between the sulfonamide groups of adjacent molecules . This robust hydrogen-bonding motif is a key subject of investigation for researchers exploring how molecular structure dictates supramolecular assembly. The compound is synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-methylaniline (o-toluidine) in a suitable solvent system, typically followed by purification via recrystallization from ethanol to achieve high purity suitable for research applications . As a benzenesulfonamide derivative, this compound belongs to a class of molecules with extensive research history across multiple scientific disciplines. Sulfonamides represent an important chemotype in medicinal chemistry research and have been investigated for various biological activities, though this specific compound is provided exclusively for non-biological research applications . This product is intended for research purposes in laboratory settings only and is not classified as a pharmaceutical, cosmetic, or agricultural agent. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGNSRRMHEOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229993
Record name p-Toluenesulfono-o-toluidide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80-28-4
Record name 4-Methyl-N-(2-methylphenyl)benzenesulfonamide
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Record name p-Toluenesulfono-o-toluidide
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Record name p-Toluenesulfono-o-toluidide
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Record name N-(o-tolyl)-p-toluenesulphonamide
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Preparation Methods

In-Situ Synthesis of p-Toluenesulfonyl Chloride Followed by Amidation

This method involves the sequential synthesis of p-toluenesulfonyl chloride from toluene and its subsequent reaction with o-toluidine.

Reagents and Reaction Conditions

The synthesis begins with the sulfonation of toluene using chlorosulfonic acid under controlled conditions (Table 1).

Table 1: Reagents and Quantities for In-Situ Synthesis

ReagentQuantityRoleSource
Toluene10 ccAromatic substrate
Chlorosulfonic acid25 ccSulfonating agent
Chloroform40 ccSolvent
o-ToluidineStoichiometricAmine nucleophile
Dilute ethanol-Recrystallization solvent

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid sulfonates toluene at the para position, forming p-toluenesulfonyl chloride. This intermediate is isolated by quenching the reaction mixture in ice-cold water, followed by chloroform extraction and evaporation.

Amidation and Purification

The sulfonyl chloride is reacted with o-toluidine in a 1:1 molar ratio under reflux for 10 minutes (Table 2).

Table 2: Reaction Conditions for Amidation

ParameterValueDetailsSource
TemperatureBoilingReflux conditions
Time10 minutesEnsures complete reaction
WorkupIce-cold waterPrecipitates product
RecrystallizationDilute ethanolEnhances purity

The crude product is filtered and recrystallized from dilute ethanol, yielding this compound with high purity, as confirmed by melting point analysis and spectroscopic characterization.

Direct Use of Pre-Synthesized p-Toluenesulfonyl Chloride

This streamlined approach bypasses the in-situ synthesis of the sulfonyl chloride, utilizing commercially available p-toluenesulfonyl chloride.

Reaction Setup and Optimization

The reaction employs p-toluenesulfonyl chloride and o-toluidine in chloroform at low temperatures (Table 3).

Table 3: Reagents and Conditions for Direct Synthesis

ReagentRoleConditionsSource
p-Toluenesulfonyl chlorideElectrophilic reagent0–5°C initial mixing
o-ToluidineNucleophileStoichiometric ratio
ChloroformSolventFacilitates reaction

The sulfonyl chloride reacts with o-toluidine via nucleophilic substitution, forming the sulfonamide bond. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

Isolation and Characterization

The product is isolated by precipitation in ice water, followed by filtration and recrystallization from ethanol. Structural validation is achieved through Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.

Comparative Analysis of Methods

Table 4: Method Comparison

ParameterMethod 1Method 2
Sulfonyl Chloride SourceSynthesized in-situCommercially sourced
Hazard ProfileInvolves chlorosulfonic acid (corrosive)Safer, avoids harsh reagents
Cost EfficiencyLower (uses toluene)Higher (requires pre-made reagent)
Purity>95% (recrystallized)>98% (consistent batch quality)

Method 1 is cost-effective but requires handling hazardous reagents, whereas Method 2 offers simplicity and reproducibility at a higher cost. Both methods yield high-purity product, validated by spectroscopic and crystallographic data .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. One notable study synthesized a series of aryl thiazolone-benzenesulfonamides, including compounds structurally similar to this compound. These compounds were evaluated for their anti-proliferative effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. Some derivatives exhibited significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancer cells over normal breast cells .

1.2 Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The derivatives showed remarkable selectivity for CA IX over CA II, with IC50 values as low as 10.93 nM for CA IX inhibition. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on normal tissues .

Structural Studies

2.1 Crystallography and Molecular Structure
The molecular structure of this compound has been analyzed using X-ray crystallography, revealing insights into its conformational properties. The structure exhibits gauche torsions in the N—C bond segment, contributing to its unique physical properties . Understanding these structural characteristics is essential for predicting the compound's behavior in biological systems and its interaction with other molecules.

2.2 Spectroscopic Analysis
Vibrational spectroscopy studies have provided additional insights into the molecular characteristics of this compound. Density Functional Theory (DFT) calculations have been employed to predict the compound's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for assessing reactivity and stability .

Antimicrobial Properties

In addition to its anticancer potential, derivatives of this compound have been evaluated for their antibacterial activities. Certain compounds demonstrated significant inhibition of bacterial growth at concentrations around 50 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential applications in developing new antimicrobial agents .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application AreaKey Findings
Anticancer Activity Significant anti-proliferative effects against breast cancer cell lines (IC50: 1.52-6.31 μM).
Enzyme Inhibition High selectivity for CA IX with IC50 values as low as 10.93 nM; potential for targeted therapy.
Structural Studies Revealed unique conformational properties via X-ray crystallography; DFT studies on electronic properties.
Antimicrobial Properties Effective against bacterial strains; significant growth inhibition observed at low concentrations.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Conformation and Torsional Parameters

The spatial arrangement of sulfonamide derivatives is highly sensitive to substituent positioning. A comparative analysis of torsion angles in analogous compounds reveals:

Compound Torsion Angle (C1—SO2—NH—C7) Substituent Position Reference
4-Methyl-N-(2-methylphenyl)benzenesulfonamide 60.0° Ortho-methyl
N-(2-methylphenyl)benzenesulfonamide 72.0° Ortho-methyl
4-Methyl-N-(phenyl)benzenesulfonamide 51.6° Para-methyl
4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide 89.0° Para-nitro

Key Observations :

  • The ortho-methyl group in the target compound introduces steric hindrance, reducing the torsion angle compared to its non-methylated analog (72.0° vs. 60.0°) .
  • Para-substituted derivatives (e.g., nitro or methyl groups) exhibit larger torsion angles due to reduced steric interactions and enhanced electronic effects .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate crystal packing and solubility. Selected comparisons include:

Compound Hydrogen Bond (N—H⋯O) D⋯A Distance (Å) Crystal Packing Reference
This compound N1—H1N⋯O1 3.036 Infinite chains along a-axis
N-(3-Methylphenyl)benzenesulfonamide N—H⋯O (syn to methyl) 3.120 Layered sheets
4-Methyl-N-(3,5-dichlorophenyl)benzenesulfonamide N—H⋯O 3.015 Helical chains

Key Observations :

  • The target compound forms infinite chains via N—H⋯O bonds, a common motif in sulfonamides .
  • Chlorinated derivatives exhibit shorter D⋯A distances (3.015 Å vs. 3.036 Å), enhancing lattice stability due to stronger electrostatic interactions .

Physicochemical Properties

  • Solubility : Bulkier substituents (e.g., bis(ethylsulfonamide) groups in 4-methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide) reduce solubility compared to the target compound .
  • Melting Points : Ortho-substituted derivatives generally exhibit higher melting points due to tighter crystal packing (e.g., target compound vs. para-nitro analog) .

Biological Activity

Overview

4-Methyl-N-(2-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, pharmacological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with methyl substituents that influence its chemical reactivity and biological interactions. Its molecular formula is C₁₃H₁₅N₁O₂S, and it exhibits unique structural characteristics that contribute to its biological efficacy.

While the precise biochemical pathways affected by this compound are not fully elucidated, sulfonamides generally inhibit bacterial growth by interfering with folic acid synthesis. This inhibition is achieved through competitive antagonism with para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its solubility and metabolic stability. The compound's interactions with biological membranes and proteins are essential for determining its therapeutic potential.

Antimicrobial Activity

Research shows that this compound exhibits significant antimicrobial properties. In one study, derivatives of sulfonamides were evaluated against various bacterial strains, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibited selective cytotoxicity with IC₅₀ values ranging from 1.52 to 6.31 μM. Notably, some compounds induced apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .

Study 1: Anticancer Activity

A study focused on the synthesis of new benzenesulfonamide derivatives evaluated their anti-proliferative activity against breast cancer cell lines. The results indicated that specific derivatives demonstrated high selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study reported significant inhibition rates against S. aureus, with some compounds achieving up to 80% inhibition compared to positive controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial Activity (Inhibition %)Anticancer Activity (IC₅₀ μM)Selectivity Index
This compound80.69% against S. aureus1.52 - 6.31High
Derivative A75% against E. coli>10Moderate
Derivative B99% against S. aureus5 - 15Low

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-N-(2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of o-toluidine using benzenesulfonyl chloride. A typical procedure involves adding chlorosulfonic acid to toluene in chloroform at 0°C, followed by reaction with o-toluidine. Key steps include controlled temperature during sulfonic acid addition, stoichiometric reagent ratios, and recrystallization from ethanol to ensure purity . Optimization may involve adjusting solvent polarity (e.g., chloroform vs. toluene) to improve yield or reduce side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals bond angles, torsion angles (e.g., C1–SO₂–NH–C7 torsion angle = 60.0°), and intermolecular N–H···O hydrogen bonds (Table 1 in ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • IR : Sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Q. What crystallographic parameters distinguish this compound from structurally related sulfonamides?

  • Methodological Answer : Comparative analysis of crystal packing shows:

  • Dihedral angles : The two benzene rings are tilted by 49.7° in this compound vs. 61.5° in N-(2-methylphenyl)benzenesulfonamide .
  • Hydrogen bonding : N–H···O(S) interactions form infinite chains (Fig. 2 in ), influencing solubility and thermal stability.

Advanced Research Questions

Q. How do substituent effects influence the crystal packing and supramolecular interactions of this sulfonamide?

  • Methodological Answer : Substituents alter steric and electronic profiles:

  • Methyl groups : The ortho-methyl group on the anilino ring forces the N–H bond orientation away from steric hindrance, reducing ring coplanarity .
  • Comparative studies : Replacing methyl with chlorine (e.g., 4-chloro analogs) increases dipole moments, affecting hydrogen-bond strength and crystal density .
    • Data Table :
CompoundDihedral Angle (°)N–H···O Distance (Å)
4-Methyl-N-(2-methylphenyl)49.72.89
N-(2-methylphenyl)61.52.95
4-Methyl-N-phenyl68.43.02
Source: .

Q. What catalytic applications utilize this compound as a precursor?

  • Methodological Answer : The compound serves as a ligand or intermediate in transition-metal catalysis:

  • Rhodium-catalyzed cycloadditions : Its alkyne derivatives (e.g., N-(2-(prop-1-ynyl)phenyl) analogs) participate in [2π+2π+2π] cycloadditions with carbon disulfide to form indolo-thiophenes .
  • Negishi coupling : Lithiated derivatives react with ZnBr₂ to form organozinc reagents for cross-coupling .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens, alkynyl groups) at the para position of the benzene ring to modulate electronic properties .
  • Bioactivity assays : Test analogs for antimicrobial activity (via MIC assays) or enzyme inhibition (e.g., carbonic anhydrase), comparing with reference compounds like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide .
  • Computational modeling : Use DFT calculations to correlate substituent Hammett constants with binding affinities .

Methodological Notes

  • References : All data are derived from crystallographic reports (), synthetic protocols (), and SAR studies ().
  • Contradictions : No direct contradictions were found, but variations in crystal parameters highlight substituent-dependent structural flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Reactant of Route 2
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4-Methyl-N-(2-methylphenyl)benzenesulfonamide

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